N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound with a unique structure that includes a benzylideneamino group and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves the reaction of benzylideneaniline with methyl-(4-methylphenyl)sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-benzylideneamino]-2-[methylphenylsulfonylamino]acetamide
- N-[(Z)-benzylideneamino]-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
- N-[(Z)-benzylideneamino]-2-[methyl-(4-ethylphenyl)sulfonylamino]acetamide
Uniqueness
N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzylideneamino and sulfonylamino groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(Z)-benzylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-8-10-16(11-9-14)24(22,23)20(2)13-17(21)19-18-12-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,19,21)/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDJUKPPZWEXSZ-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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